3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid - 721-13-1

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

Catalog Number: EVT-1649187
CAS Number: 721-13-1
Molecular Formula: C10H6F2O4
Molecular Weight: 228.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,2-Difluoro-1,3-benzodioxol-5-yl is a substituted benzodioxole ring, a common structural motif in organic chemistry. This specific derivative incorporates two fluorine atoms, enhancing its lipophilicity and potentially influencing its metabolic stability and binding affinity in biological systems []. Due to its presence in several pharmacologically active compounds, it plays a significant role in pharmaceutical research, particularly in developing treatments for diseases like cystic fibrosis and epilepsy [, , ].

Molecular Structure Analysis

The 2,2-difluoro-1,3-benzodioxol-5-yl group is characterized by a planar aromatic ring system with the two fluorine atoms locked in a fixed spatial orientation due to the cyclic dioxole ring. This rigid structure can influence the molecule's conformational flexibility and contribute to specific interactions with biological targets []. Computational methods, such as molecular modeling and docking studies, are often employed to understand the structural features and binding interactions of compounds containing this moiety [].

Mechanism of Action

The mechanism of action of compounds containing the 2,2-difluoro-1,3-benzodioxol-5-yl group varies depending on the specific molecule and its biological target. In the context of cystic fibrosis, compounds like VX-809 (containing this moiety) act as correctors, improving the cellular processing and trafficking of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein to the cell surface [, ]. This action helps restore the protein's function and alleviate disease symptoms.

Applications
  • Cystic Fibrosis Treatment: Compounds containing this group, such as VX-809 and ABBV-2222/GLPG2222, are investigated as potential therapeutics for cystic fibrosis [, ]. They function as CFTR correctors, aiming to improve the function of the mutated CFTR protein and alleviate disease symptoms.

  • AMPA Receptor Antagonists: Research indicates that incorporating a 2,2-difluoro-1,3-benzodioxol-5-yl group into specific chemical scaffolds can contribute to the development of potent and orally active AMPA receptor antagonists, potentially valuable for treating epilepsy [].

  • Pesticide Development: While not explicitly mentioned for the specific compound , the benzodioxole scaffold is found in various pesticides, including fungicides like fludioxonil [, ].

Future Directions
  • Optimizing Existing Therapies: Further research is needed to optimize the efficacy and safety profiles of existing compounds containing this group, particularly in the context of cystic fibrosis treatment [].

2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one (4)

Compound Description: This compound served as a lead compound in the development of novel orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists []. Researchers observed that replacing the allyl group in this compound with a 2-cyanoethyl group led to a significant increase in inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures [].

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25)

Compound Description: This compound emerged as a potent anticonvulsant in studies focusing on developing orally active AMPA receptor antagonists []. In mice, it displayed significant activity against both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures while inducing minimal motor disturbances [].

3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)

Compound Description: Demonstrating potent anticonvulsant activity, this compound effectively inhibited MES- and PTZ-induced seizures in mice with minimal impact on motor coordination [].

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid (VX-809)

Compound Description: Identified as a promising corrector for the ∆F508 CFTR mutation, VX-809 works by improving the cellular processing of the mutated protein [, ]. It's been investigated in combination therapies to address the underlying cause of cystic fibrosis [, ].

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl), which might contribute to the modest reported efficacy of combination therapy in clinical trials (VX-661)

Compound Description: VX-661, similar to VX-809, acts as a corrector for the ∆F508 CFTR mutation, aiming to improve the protein's cellular processing and trafficking to the cell surface []. It's also been explored in combination therapies for cystic fibrosis [].

Relevance: Like VX-809, VX-661 contains the 2,2-difluoro-1,3-benzodioxol-5-yl group also present in 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid []. The fact that this structural motif is present in two distinct CFTR correctors suggests it may play a crucial role in interacting with and potentially stabilizing the misfolded ∆F508 CFTR protein. Investigating whether 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid exhibits similar corrector activity could be informative.

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

Compound Description: Developed as a potential treatment for cystic fibrosis, ABBV-2222/GLPG2222 functions as a C1 corrector, specifically targeting the F508del CFTR mutation []. This type of corrector increases the amount of correctly folded F508del-CFTR protein that reaches the cell surface, improving chloride ion transport [].

Relevance: ABBV-2222/GLPG2222 shares the 2,2-difluoro-1,3-benzodioxol-5-yl group with 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid []. The presence of this shared motif in multiple compounds designed to correct the F508del CFTR mutation strengthens the possibility of a structure-activity relationship related to CFTR modulation. Further investigation into the potential of 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid as a corrector for this specific CFTR mutation is warranted.

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)

Compound Description: Fludioxonil is a fungicide often included in seed treatments to protect various crops from fungal diseases [, , ].

Properties

CAS Number

721-13-1

Product Name

3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid

IUPAC Name

(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid

Molecular Formula

C10H6F2O4

Molecular Weight

228.15 g/mol

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+

InChI Key

KODLBMVQFGJDOK-DUXPYHPUSA-N

SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.